"2,6-Di-tert-butyl-4-octylphenol" molecular structure and IUPAC name
"2,6-Di-tert-butyl-4-octylphenol" molecular structure and IUPAC name
An In-Depth Technical Guide to 2,6-Di-tert-butyl-4-octylphenol
Abstract
This technical guide provides a comprehensive overview of 2,6-Di-tert-butyl-4-octylphenol, a sterically hindered phenolic compound. The document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. Emphasis is placed on the structure-function relationship, particularly how the bulky tert-butyl groups flanking the hydroxyl moiety contribute to its potent antioxidant activity. The guide elucidates the radical-scavenging mechanism of action, outlines its primary industrial applications as a stabilizer, and discusses its relevance for professionals in research and development.
Introduction to Sterically Hindered Phenols
Sterically hindered phenols are a class of organic compounds that play a critical role as antioxidants in a vast array of industrial and commercial products. Their defining feature is a phenol ring substituted with bulky alkyl groups, typically tert-butyl, at one or both ortho positions relative to the hydroxyl group. This structural arrangement is not accidental; it is precisely engineered to enhance the compound's efficacy as a free-radical scavenger while ensuring the stability of the resulting phenoxyl radical.[1][2] This stability is paramount, as it prevents the antioxidant itself from initiating new radical chain reactions.[1] 2,6-Di-tert-butyl-4-octylphenol is a prominent member of this class, designed to offer high antioxidant efficiency combined with good solubility in nonpolar media, a characteristic imparted by its long C8 alkyl chain.
Molecular Structure and Nomenclature
The chemical identity and function of 2,6-Di-tert-butyl-4-octylphenol are dictated by its unique molecular architecture. Understanding this structure is fundamental to appreciating its chemical behavior.
IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,6-di-tert-butyl-4-octylphenol .[3] It is also known by other synonyms, including:
Structural Features
The molecule consists of three key components:
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A Phenolic Ring: The aromatic ring with its hydroxyl (-OH) group is the functional core responsible for the antioxidant activity. The hydrogen atom of the hydroxyl group is readily donated to neutralize free radicals.[1]
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Two Ortho tert-Butyl Groups: Positioned at carbons 2 and 6, these large, bulky groups provide significant steric hindrance around the hydroxyl group. This steric shield protects the hydroxyl group from unwanted side reactions and, crucially, stabilizes the phenoxyl radical formed after hydrogen donation.[1]
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A Para Octyl Group: The eight-carbon alkyl chain at the para-position (carbon 4) significantly increases the molecule's lipophilicity. This ensures its solubility in hydrocarbon-based materials such as oils, plastics, and fuels, where it is most needed.
Physicochemical Properties
A summary of the key computed and experimental properties of 2,6-Di-tert-butyl-4-octylphenol is provided below. These properties are essential for predicting its behavior in various systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₈O | [3] |
| Molecular Weight | 318.5 g/mol | [3] |
| CAS Number | 35309-87-6 | [3] |
| Appearance | Solid (predicted) | |
| IUPAC Name | 2,6-ditert-butyl-4-octylphenol | [3] |
| SMILES | CCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | [3] |
| InChIKey | NICMVXRQHWVBAP-UHFFFAOYSA-N | [3] |
Synthesis Overview
The industrial synthesis of sterically hindered phenols like 2,6-Di-tert-butyl-4-octylphenol is typically achieved through Friedel-Crafts alkylation.[4] While specific protocols for this exact molecule are proprietary, the general methodology involves the reaction of a less substituted phenol with appropriate alkenes in the presence of an acid catalyst.
Conceptual Synthesis Workflow:
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Starting Material Selection: The synthesis could start from phenol, p-cresol, or a more substituted precursor like 2,6-di-tert-butylphenol.
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Alkylation: The phenol is reacted with isobutene to introduce the two tert-butyl groups, often using a catalyst like aluminum phenoxide to favor ortho-alkylation.[4] Subsequently, or in a separate step, an 8-carbon alkene (e.g., 1-octene) or an octyl halide is used to add the octyl chain at the para position.
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Catalyst: Strong Lewis or Brønsted acids are required to catalyze the electrophilic aromatic substitution.
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Purification: The final product is purified from by-products and unreacted starting materials, typically through distillation or crystallization.
An improved synthesis process for the related compound 2,6-di-tert-butylphenol involves the alkylation of 2-tert-butylphenol with isobutene using a tris(2-tert-butylphenolate)-aluminium catalyst at low temperatures, which enhances yield and selectivity.[5]
Mechanism of Action as an Antioxidant
The primary function of 2,6-Di-tert-butyl-4-octylphenol is to interrupt the auto-oxidation chain reactions that degrade organic materials. Oxidation proceeds via a free-radical mechanism, and this compound acts as a chain-breaking antioxidant.
The process occurs in two main steps:
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Hydrogen Donation: The phenol (ArOH) encounters a reactive peroxyl (ROO•) or alkyl (R•) radical. It donates the hydrogen atom from its hydroxyl group to this radical, neutralizing it (to ROOH or RH) and stopping it from propagating the chain reaction.
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Radical Stabilization: The antioxidant is converted into a phenoxyl radical (ArO•). Due to the steric hindrance from the two bulky tert-butyl groups and the resonance delocalization of the unpaired electron across the aromatic ring, this phenoxyl radical is exceptionally stable and unreactive. It does not initiate new oxidation chains and will typically be terminated by reacting with another radical.
Applications in Research and Industry
The combination of high antioxidant activity and oil solubility makes 2,6-Di-tert-butyl-4-octylphenol a valuable additive in numerous applications.
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Industrial Lubricants and Fuels: It is used to prevent oxidative degradation of oils and fuels, extending their service life and preventing the formation of sludge, varnish, and corrosive by-products. Its relative, 2,6-di-tert-butylphenol, is known to prevent gumming in aviation fuels.[4]
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Polymers and Plastics: It acts as a stabilizer in plastics and elastomers, protecting them from degradation during high-temperature processing and from long-term exposure to oxygen and UV light.[6]
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Drug Development and Research: While not typically used as an active pharmaceutical ingredient itself, its derivatives are. For example, 2,6-di-tert-butylphenol serves as a precursor in the synthesis of the cholesterol-lowering drug Probucol.[4] For researchers, compounds like 2,6-Di-tert-butyl-4-octylphenol are excellent tools for studying oxidative stress in biological systems and for developing novel antioxidant therapies. The antioxidant properties of various substituted di-tert-butylphenols are an active area of research.[7]
Safety and Handling
While specific toxicity data for 2,6-Di-tert-butyl-4-octylphenol is limited, related hindered phenols are generally considered to have low toxicity. However, as with all chemicals, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used during handling. Some phenol derivatives can cause skin and eye irritation.[8][9] It is important to consult the Safety Data Sheet (SDS) provided by the manufacturer before use.
Conclusion
2,6-Di-tert-butyl-4-octylphenol is a highly effective, oil-soluble antioxidant whose function is a direct result of its well-defined molecular structure. The strategic placement of two tert-butyl groups provides the necessary steric hindrance to create a stable phenoxyl radical, making it an efficient chain-breaking antioxidant. Its long octyl chain ensures its utility in a wide range of nonpolar materials, from industrial lubricants to polymers. For scientists and researchers, it serves as a quintessential example of rational chemical design and a valuable tool in the ongoing study of oxidative processes and their inhibition.
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